

Ethylhydroxymercury: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethylhydroxymercury

Cat. No.: B15195345

[Get Quote](#)

FOR RESEARCH AND DEVELOPMENT PROFESSIONALS ONLY

Introduction

Ethylhydroxymercury, an organomercurial, has been a subject of scientific scrutiny due to its presence in various commercial and medical products, most notably as the primary metabolite of the preservative thimerosal. This technical guide provides an in-depth overview of **ethylhydroxymercury**, focusing on its chemical identifiers, toxicological data, and mechanisms of action at the cellular level. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of its biochemical interactions and to provide a foundation for further investigation.

Chemical Identifiers and Properties

Ethylhydroxymercury is characterized by a range of identifiers that are crucial for its accurate documentation and tracking in chemical and toxicological databases.

Identifier	Value	Source
CAS Number	107-28-8	[1] [2]
PubChem CID	13251506	[1] [2]
FDA UNII	X3N9D01L1W	[1] [2]
Molecular Formula	C2H6HgO	[2]
Molecular Weight	246.66 g/mol	[2]
InChI	InChI=1S/C2H5.Hg.H2O/c1-2;/h1H2,2H3;;1H2/q;+1;/p-1	[1] [2]
InChIKey	ULCGBFPYDQUTHX-UHFFFAOYSA-M	[1] [2]
SMILES	<chem>CC[Hg+].[OH-]</chem>	[1] [2]
Synonyms	Ethylmercury hydroxide, MERCURY, ETHYLHYDROXY-	[1]

Toxicological Data

The toxicity of **ethylhydroxymercury** has been evaluated in various studies. The following table summarizes key quantitative toxicological data. It is important to note that much of the research has been conducted on thimerosal, which metabolizes to ethylmercury.

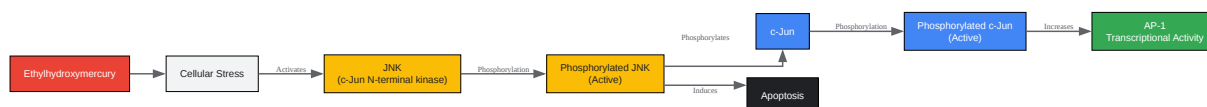
Parameter	Value	Species/Cell Line	Compound	Source
LD50 (Oral)	75 mg/kg	Rat	Thimerosal	[3]
LD50 (Oral)	91 mg/kg	Mouse	Thimerosal	[4]
LD50 (Subcutaneous)	98 mg/kg	Rat	Thimerosal	[4]
EC50 (Cell Viability)	4.83 μ M	Human Neuronal Cells	Ethylmercury	[5]
EC50 (Cell Viability)	5.05 μ M	Human Neuronal Cells	Methylmercury	[5]
GI50 (Cell Viability)	1.5 to 20 μ M	Neuroblastoma and Liver Cells	Thimerosal or Ethylmercury	[6]
IC50 (Ependymal Cilia Movement)	5.80 μ M	ICR Mice Brain Slices	Ethylmercury	[7]
IC50 (Cerebral TrxR)	0.158 μ M	Mice	Methylmercury	[8][9]
IC50 (Hepatic TrxR)	0.071 μ M	Mice	Methylmercury	[8][9]
IC50 (Renal TrxR)	0.078 μ M	Mice	Methylmercury	[8][9]

Mechanisms of Action and Signaling Pathways

The neurotoxicity of **ethylhydroxymercury** is primarily attributed to its high affinity for sulfhydryl (thiol) groups on proteins, which leads to the disruption of numerous cellular processes.[1] Two key signaling pathways have been identified as targets of ethylmercury-induced toxicity: the c-Jun N-terminal kinase (JNK) pathway and the thioredoxin system coupled with the pentose phosphate pathway.

c-Jun N-Terminal Kinase (JNK) Signaling Pathway

Thimerosal, and by extension its metabolite ethylmercury, has been shown to induce apoptosis in neuronal cells through the activation of the JNK signaling pathway.[1][2] This pathway is a critical regulator of cellular responses to stress.

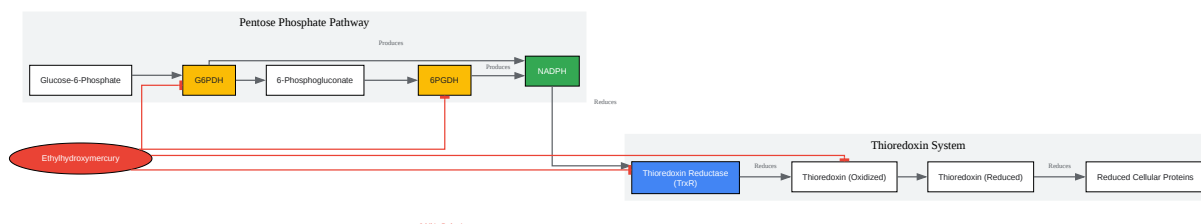


[Click to download full resolution via product page](#)

Ethylhydroxymercury-induced JNK pathway activation leading to apoptosis.

Inhibition of the Thioredoxin System and Pentose Phosphate Pathway

Ethylmercury is a potent inhibitor of the thioredoxin (Trx) system and key enzymes in the pentose phosphate pathway (PPP).[6] This inhibition disrupts the cellular redox balance and the supply of reducing equivalents (NADPH), leading to oxidative stress and cellular damage.



[Click to download full resolution via product page](#)

Inhibition of the Thioredoxin System and Pentose Phosphate Pathway by **Ethylhydroxymercury**.

Experimental Protocols

In Vitro Neurotoxicity Assessment via the JNK Pathway

This protocol is based on methodologies described for studying thimerosal-induced neurotoxicity in a human neuroblastoma cell line.[1][2][10]

1. Cell Culture:

- Human neuroblastoma SK-N-SH cells are cultured in appropriate media (e.g., MEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Treatment:

- Cells are seeded in appropriate culture plates and allowed to adhere.

- Cells are treated with a range of thimerosal concentrations (e.g., 0-10 μ M) for specified time points (e.g., 2 and 4 hours).[1][2]
- A control group treated with thiosalicylate is included to ensure observed effects are due to the ethylmercury moiety.[1]
- For inhibition studies, cells can be pre-treated with a JNK inhibitor (e.g., 10 μ M SP600125) prior to thimerosal exposure.[1][2]

3. Western Blot Analysis for JNK and c-Jun Phosphorylation:

- Following treatment, cell lysates are prepared.
- Protein concentrations are determined using a standard assay (e.g., BCA).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Membranes are blocked and then incubated with primary antibodies specific for phosphorylated JNK and phosphorylated c-Jun.
- After washing, membranes are incubated with appropriate secondary antibodies.
- Protein bands are visualized using an enhanced chemiluminescence detection system.

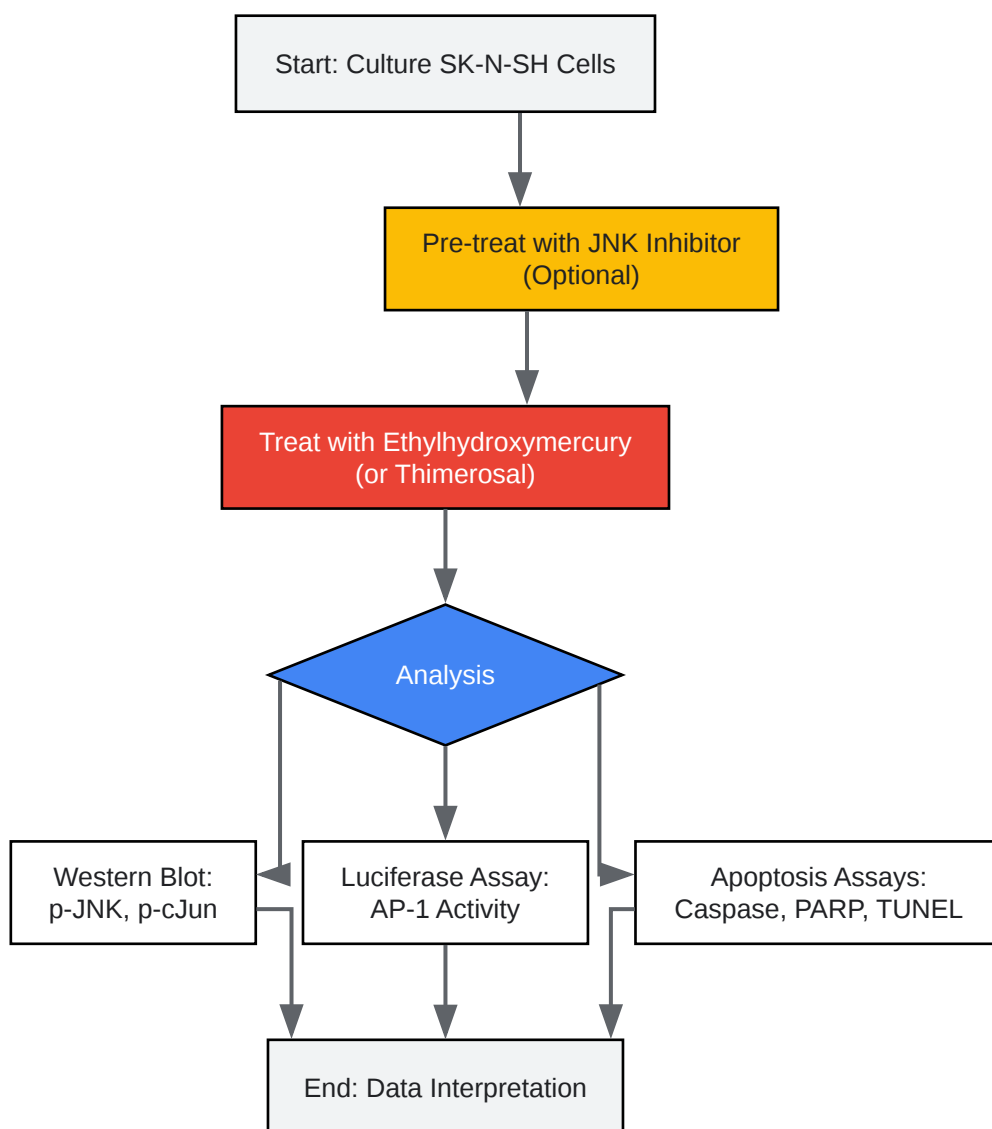
4. AP-1 Transcriptional Activity Assay (Luciferase Reporter Assay):

- Cells are transfected with a reporter plasmid containing AP-1 consensus sequences upstream of a luciferase gene (e.g., pGL2 vector).[2]
- Transfected cells are treated with thimerosal (e.g., 0-2.5 μ M) for 24 hours.[2]
- Luciferase activity is measured using a luminometer, with results normalized to a co-transfected control plasmid (e.g., β -galactosidase).

5. Apoptosis Assays:

- Apoptosis can be assessed by various methods, including:
- Caspase-3 and -9 activation assays: Measuring the activity of these key apoptotic enzymes.
- PARP cleavage analysis: Detecting the cleavage of poly(ADP-ribose) polymerase by activated caspases via Western blot.
- TUNEL assay: Detecting DNA fragmentation.

Experimental Workflow for Neurotoxicity Assessment



[Click to download full resolution via product page](#)

Workflow for investigating **ethylhydroxymercury**-induced neurotoxicity.

Conclusion

This technical guide provides a consolidated resource for understanding the chemical identity, toxicological profile, and cellular mechanisms of action of **ethylhydroxymercury**. The data and experimental frameworks presented herein are intended to support the research and development community in conducting further studies to elucidate the full spectrum of its biological effects and to inform the development of safer therapeutic and commercial products.

It is imperative that research in this area continues, with a focus on rigorous, well-controlled studies to expand our knowledge base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. Thimerosal induces apoptosis in a neuroblastoma model via the cJun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiomersal - Wikipedia [en.wikipedia.org]
- 4. Thimerosal | C₉H₉HgNaO₂S | CID 16684434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicological effects of thiomersal and ethylmercury: Inhibition of the thioredoxin system and NADP(+)-dependent dehydrogenases of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence on Neurotoxicity after Intrauterine and Childhood Exposure to Organomercurials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro inhibition of mice thioredoxin reductase by methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mds.marshall.edu [mds.marshall.edu]
- To cite this document: BenchChem. [Ethylhydroxymercury: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15195345#ethylhydroxymercury-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com